molecular formula C5H6N2O B133121 2-Methylpyrimidin-5-ol CAS No. 35231-56-2

2-Methylpyrimidin-5-ol

Cat. No. B133121
CAS RN: 35231-56-2
M. Wt: 110.11 g/mol
InChI Key: OHFVPBGSKPYIED-UHFFFAOYSA-N
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Description

2-Methylpyrimidin-5-ol is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their role in biological systems as they are constituents of nucleotides and nucleic acids. They are also of interest in pharmaceutical chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 2-aminopyrimidine derivatives, which are structurally related to 2-Methylpyrimidin-5-ol, can be performed using a microwave-assisted method without the requirement of solvent, by treating β-ketoester or β-aldehydoester with guanidine hydrochloride in the presence of K2CO3 . Another approach involves the use of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions to synthesize substituted pyrimidine compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often studied using X-ray analysis, NMR, and molecular modeling calculations. For example, the 2-aminopyrimidin-5-yl ligand has been used to construct supramolecular porphyrin arrays, and its structure has been confirmed by X-ray analysis to form a rigid tetramer through pi-pi interactions, metal coordination, and hydrogen bonding .

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. They can be used as ligands in the formation of metal complexes, as seen in the synthesis of oligomeric chelating ligands that form soluble complexes with metals like Ru or Os . Additionally, they can be involved in the synthesis of non-natural nucleobase analogues, which can form strong nucleobase-pairs with cytosine, indicating potential applications in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely. For example, the UV/vis spectra of zinc porphyrins containing 2-aminopyrimidin-5-yl groups show variable concentration and temperature-dependent properties, which are indicative of supramolecular aggregation . The oligomeric chelating ligands based on pyrimidine derivatives also exhibit distinct optical properties, such as π-π* transition bands and metal-to-ligand charge transfer (MLCT) absorption peaks .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Methylpyrimidin-5-ol derivatives are synthesized and analyzed using X-ray diffraction, revealing their non-covalent interactions and structural stability. Theoretical calculations at the B3LYP/6–311++G(d,p) level confirm their stability and reactivity, highlighting the influence of different moieties on their properties (Ali et al., 2021).

Antiviral Activities

  • Derivatives of 2-Methylpyrimidin-5-ol have been evaluated for their antiviral activities, particularly against tobacco mosaic virus (TMV), demonstrating significant effectiveness. These compounds have shown promise in in vivo settings with comparable or superior effects to commercial antiviral products (Wu et al., 2015).

Antifolate Activity

  • New diaminopyrimidines, including those related to 2-Methylpyrimidin-5-ol, have been synthesized and tested for their antifolate activities in both enzymatic and cellular systems. These compounds exhibit competitive inhibition of dihydrofolate reductase, a key enzyme in folic acid metabolism, suggesting potential applications in cancer therapy (Kavai et al., 1975).

Interaction with Metal Ions

  • Certain 2-Methylpyrimidin-5-ol derivatives have been studied for their ability to form complexes with various metal ions. These interactions primarily involve the carbonyl group at C(4), indicating potential applications in metal ion detection and analysis (Dixon & Wells, 1986).

Agricultural Applications

  • Novel 2-S-, 4-, 5-substituted, and bicyclic derivatives of 6-methylpyrimidine-4-ol, closely related to 2-Methylpyrimidin-5-ol, have shown pronounced stimulating effects on plant growth, indicating potential applications in agriculture (Yengoyan et al., 2020).

Polymerization and Material Science

  • 2-Methylpyrimidin-5-ol derivatives have been synthesized for applications in polymerization and material science, demonstrating potential in creating new polymeric materials with unique properties (Wang et al., 2000).

Safety And Hazards

The safety data sheet for 2-Methylpyrimidin-5-ol suggests that it is intended for research and development use only, not for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

properties

IUPAC Name

2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFVPBGSKPYIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336731
Record name 2-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyrimidin-5-ol

CAS RN

35231-56-2
Record name 2-Methylpyrimidin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JJ Gentry - 2019 - search.proquest.com
… Initially, 2-Chloro-4-bromopyridine was used to react with 2-Methylpyrimidin-5-ol to create the structure, but 2-Fluoro-4-iodopyridine was substituted for 2-Chloro-4-bromopyridine due to …
Number of citations: 3 search.proquest.com
J Zhang - 2019 - escholarship.org
Growing antibiotics resistance and the limited amount of effective antibiotics against Gram-negative pathogens are the most alarming problems in clinic; therefore, the search for new …
Number of citations: 1 escholarship.org
TG Le, A Kundu, A Ghoshal, NH Nguyen… - Journal of medicinal …, 2018 - ACS Publications
Recently, we have discovered that the registered pesticide, tolfenpyrad, unexpectedly and potently inhibits the development of the L4 larval stage of the parasitic nematode …
Number of citations: 18 pubs.acs.org

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